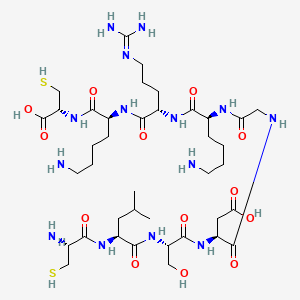

L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-|A-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lysergic acid diethylamide is a potent hallucinogenic drug first synthesized by Swiss chemist Albert Hofmann in 1938. It is derived from ergot alkaloids, which are compounds produced by the ergot fungus that infects rye and other grains . Lysergic acid diethylamide gained prominence in the 1960s counterculture movement and has been the subject of extensive scientific research due to its profound effects on perception, mood, and cognition .

Métodos De Preparación

Lysergic acid diethylamide is synthesized from lysergic acid, which is obtained from ergot alkaloids. The synthesis involves several steps:

Isolation of Lysergic Acid: Lysergic acid is isolated from ergot alkaloids through hydrolysis.

Formation of Lysergic Acid Amides: Lysergic acid is then converted into lysergic acid amides by reacting it with diethylamine.

Purification: The resulting compound is purified through crystallization and other techniques to obtain pure lysergic acid diethylamide

Análisis De Reacciones Químicas

Lysergic acid diethylamide undergoes various chemical reactions, including:

Oxidation: Lysergic acid diethylamide can be oxidized to form lysergic acid hydroxyethylamide.

Reduction: Reduction of lysergic acid diethylamide can yield lysergic acid diethylamide alcohol.

Substitution: Substitution reactions can occur at different positions on the lysergic acid diethylamide molecule, leading to the formation of various analogs

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Lysergic acid diethylamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Psychiatry: Lysergic acid diethylamide has been investigated for its potential to treat conditions such as depression, anxiety, and post-traumatic stress disorder. .

Neuroscience: Research has shown that lysergic acid diethylamide affects brain connectivity and alters the activity of various brain regions.

Mecanismo De Acción

Lysergic acid diethylamide exerts its effects primarily by interacting with the serotonin system in the brain. It binds to and activates the 5-hydroxytryptamine subtype 2 receptor (5-HT2A), which leads to altered perception and cognition . Additionally, lysergic acid diethylamide affects other neurotransmitter systems, including dopamine and glutamate, contributing to its complex effects on the brain .

Comparación Con Compuestos Similares

Lysergic acid diethylamide is part of a broader class of compounds known as serotonergic psychedelics. Some similar compounds include:

Psilocybin: Found in certain mushrooms, psilocybin is converted to psilocin in the body and also acts on the 5-HT2A receptor.

Dimethyltryptamine (DMT): A naturally occurring psychedelic found in various plants, DMT has a rapid onset and short duration of action compared to lysergic acid diethylamide.

Mescaline: Derived from the peyote cactus, mescaline produces similar hallucinogenic effects but has a different chemical structure.

Lysergic acid diethylamide is unique in its potency and the duration of its effects, which can last up to 12 hours or more .

Propiedades

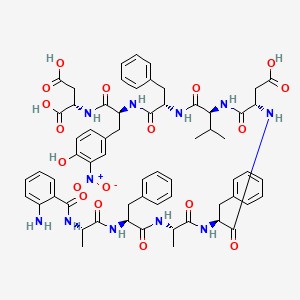

Fórmula molecular |

C39H72N14O13S2 |

|---|---|

Peso molecular |

1009.2 g/mol |

Nombre IUPAC |

(3S)-4-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H72N14O13S2/c1-20(2)14-25(50-31(58)21(42)18-67)36(63)52-27(17-54)37(64)51-26(15-30(56)57)32(59)46-16-29(55)47-22(8-3-5-11-40)33(60)49-24(10-7-13-45-39(43)44)34(61)48-23(9-4-6-12-41)35(62)53-28(19-68)38(65)66/h20-28,54,67-68H,3-19,40-42H2,1-2H3,(H,46,59)(H,47,55)(H,48,61)(H,49,60)(H,50,58)(H,51,64)(H,52,63)(H,53,62)(H,56,57)(H,65,66)(H4,43,44,45)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

Clave InChI |

FLBBAUMDGIJEEC-VXBMVYAYSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)